3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride 3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13636560
InChI: InChI=1S/C10H13N3O2S.ClH/c1-7(11-2)10-12-8-5-3-4-6-9(8)16(14,15)13-10;/h3-7,11H,1-2H3,(H,12,13);1H
SMILES: CC(C1=NS(=O)(=O)C2=CC=CC=C2N1)NC.Cl
Molecular Formula: C10H14ClN3O2S
Molecular Weight: 275.76 g/mol

3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride

CAS No.:

Cat. No.: VC13636560

Molecular Formula: C10H14ClN3O2S

Molecular Weight: 275.76 g/mol

* For research use only. Not for human or veterinary use.

3-(1-(Methylamino)ethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride -

Specification

Molecular Formula C10H14ClN3O2S
Molecular Weight 275.76 g/mol
IUPAC Name 1-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-methylethanamine;hydrochloride
Standard InChI InChI=1S/C10H13N3O2S.ClH/c1-7(11-2)10-12-8-5-3-4-6-9(8)16(14,15)13-10;/h3-7,11H,1-2H3,(H,12,13);1H
Standard InChI Key ZJUOEJMVYZQKNW-UHFFFAOYSA-N
SMILES CC(C1=NS(=O)(=O)C2=CC=CC=C2N1)NC.Cl
Canonical SMILES CC(C1=NS(=O)(=O)C2=CC=CC=C2N1)NC.Cl

Introduction

Structural Elucidation and Chemical Properties

Core Architecture and Functional Groups

The molecular structure of 3-(1-(Methylamino)ethyl)-4H-benzo[e] thiadiazine 1,1-dioxide hydrochloride (C₁₀H₁₄ClN₃O₂S; MW 275.76 g/mol) integrates three critical components:

  • Benzothiadiazine 1,1-Dioxide Core: A bicyclic system featuring a benzene ring fused to a 1,2,4-thiadiazine ring with two sulfonyl oxygen atoms at the 1-position.

  • Methylaminoethyl Side Chain: A C2 alkyl linker connecting a tertiary amine (N-methyl group) to the thiadiazine ring at the 3-position, enhancing solubility through protonation.

  • Hydrochloride Counterion: Stabilizes the compound via ionic interaction with the methylamino group, improving crystallinity and storage stability.

The IUPAC name—1-(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-methylethanamine hydrochloride—precisely reflects this arrangement. Key spectral data from NMR and IR analyses confirm the sulfonyl groups (S=O stretches at 1150–1300 cm⁻¹) and aromatic proton environments (δ 7.2–8.1 ppm in ¹H NMR).

Table 1: Fundamental Chemical Properties

PropertyValue/Descriptor
Molecular FormulaC₁₀H₁₄ClN₃O₂S
Molecular Weight275.76 g/mol
IUPAC Name1-(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-methylethanamine hydrochloride
SMILESCC(C1=NS(=O)(=O)C2=CC=CC=C2N1)NC.Cl
Solubility>10 mg/mL in aqueous buffers (pH 3–5)
StabilityHygroscopic; store desiccated at 2–8°C

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

Synthesizing this compound requires sequential condensation, cyclization, and salt formation steps:

  • Thiadiazine Ring Formation: Reacting 2-aminobenzenesulfonamide with thiourea derivatives under acidic conditions generates the benzothiadiazine dioxide core.

  • Side-Chain Introduction: Nucleophilic substitution at the 3-position using 1-(methylamino)ethyl bromide introduces the alkylamine moiety.

  • Hydrochloride Salt Preparation: Treating the free base with HCl in anhydrous ethanol yields the final crystalline product.

Critical parameters include:

  • Temperature Control: Maintaining 60–70°C during cyclization prevents byproduct formation.

  • Stoichiometric Ratios: A 1:1.2 molar ratio of sulfonamide to thiourea optimizes ring closure efficiency.

  • Purification Techniques: Recrystallization from ethanol/water mixtures (70:30 v/v) achieves >95% purity.

Table 2: Synthetic Yield Optimization

StepConditionsYield (%)Purity (%)
CyclizationH₂SO₄, 65°C, 6 hr7288
AlkylationK₂CO₃, DMF, 50°C, 12 hr6891
Salt FormationHCl/EtOH, 0°C, 2 hr8999
CompoundCell Line (IC₅₀, μM)Target
3-(1-(Methylamino)ethyl)-4H-benzothiadiazineN/AMRGX2, FAK (predicted)
Cinnamamide derivative HepG2: 10.28FAK
Trifluoromethyl analog PC3: 8.45ERK1/2

Analytical Characterization Techniques

Spectroscopic and Chromatographic Methods

  • NMR Spectroscopy: ¹³C NMR confirms the thiadiazine ring through characteristic signals at δ 158 ppm (C-SO₂) and δ 125–140 ppm (aromatic carbons).

  • High-Resolution Mass Spectrometry (HRMS): Observed m/z 275.7563 ([M+H]⁺) matches the theoretical mass within 3 ppm error.

  • HPLC Purity Analysis: Reverse-phase C18 column (ACN/0.1% TFA gradient) shows a single peak at 8.2 min (99.1% purity).

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a sharp endotherm at 214°C corresponding to the hydrochloride salt’s decomposition, confirming crystalline stability up to 200°C.

Future Directions and Challenges

  • Target Validation: In vivo studies are needed to confirm MRGX2 antagonism and analgesic efficacy.

  • Structure-Activity Relationships (SAR): Modifying the methylamino group to tert-butyl or cyclopropyl variants may enhance blood-brain barrier penetration .

  • Formulation Development: Liposomal encapsulation could mitigate hygroscopicity issues for parenteral administration.

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